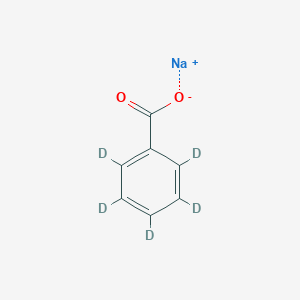

Sodium benzoate-d5

Übersicht

Beschreibung

Sodium benzoate-d5, also known as benzoic acid-2,3,4,5,6-d5 sodium salt, is a deuterium-labeled compound. It is a stable isotope-labeled analog of sodium benzoate, which is widely used as a food preservative. The molecular formula of this compound is C6D5CO2Na, and it has a molecular weight of 149.13 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sodium benzoate-d5 is synthesized by the deuteration of benzoic acid, followed by neutralization with sodium hydroxide. The deuteration process involves the exchange of hydrogen atoms in benzoic acid with deuterium atoms, typically using deuterium oxide (D2O) as the deuterium source .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale deuteration of benzoic acid using deuterium gas or deuterium oxide, followed by neutralization with sodium hydroxide. The reaction conditions are carefully controlled to ensure high isotopic purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium benzoate-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce deuterated benzoic acid.

Reduction: It can be reduced to form deuterated benzyl alcohol.

Substitution: This compound can undergo nucleophilic substitution reactions to form various deuterated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

Oxidation: Deuterated benzoic acid.

Reduction: Deuterated benzyl alcohol.

Substitution: Various deuterated derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

Sodium benzoate-d5 serves as a valuable tool in metabolic studies due to its isotopic labeling. It allows researchers to track the metabolic fate of benzoate in human and animal models.

- Clinical Trials : In one study, sodium benzoate was administered to participants to assess its impact on glucose homeostasis. The results indicated that sodium benzoate could influence glucose metabolism, suggesting potential implications for dietary recommendations and metabolic health .

- Animal Studies : Research involving rats showed that sodium benzoate administration affected various metabolic parameters, including liver enzyme levels and oxidative stress markers . These findings highlight the compound's role in metabolic regulation.

Therapeutic Uses

Sodium benzoate has been explored for its therapeutic potential in various medical conditions:

- Hyperammonemia Treatment : Sodium benzoate is clinically used to treat elevated ammonia levels in patients with urea cycle disorders. It works by conjugating with glycine to facilitate ammonia excretion .

- Neuropsychiatric Disorders : Studies have indicated that sodium benzoate may alleviate symptoms in conditions such as schizophrenia and major depressive disorder. For instance, a trial showed that patients with schizophrenia experienced a 21% reduction in symptoms when treated with sodium benzoate alongside standard therapy .

- Multiple Sclerosis : Preliminary animal studies suggest that sodium benzoate may slow the progression of multiple sclerosis by promoting myelin production .

Food Preservation and Safety

This compound is used in food science to understand the dynamics of food preservatives:

- Preservative Efficacy : Research has demonstrated that sodium benzoate effectively inhibits microbial growth, thereby extending the shelf life of various food products. Its application is particularly notable in acidic foods and beverages .

- Safety Assessments : Ongoing studies assess the safety profile of sodium benzoate, particularly concerning its potential genotoxic effects when combined with ascorbic acid (vitamin C) .

Case Study 1: Sodium Benzoate and Depression

A six-week case study involving a patient with major depressive disorder revealed significant improvements in symptoms when treated with sodium benzoate at a dosage of 500 mg daily. MRI scans indicated structural brain changes associated with mood improvement .

Case Study 2: Impact on Schizophrenia Symptoms

In a controlled trial involving patients with schizophrenia, those receiving sodium benzoate alongside their usual medication showed greater symptom reduction compared to those on placebo. This suggests that sodium benzoate may enhance the efficacy of existing treatments for neuropsychiatric disorders .

Wirkmechanismus

Sodium benzoate-d5 exerts its effects by being metabolized in the liver to form deuterated hippurate, which is then excreted by the kidneys. The compound binds to glycine, leading to the formation of deuterated hippurate, which is relatively non-toxic and easily excreted. This mechanism is similar to that of sodium benzoate, which is used to treat urea cycle disorders by reducing ammonia levels in the body .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sodium benzoate: The non-deuterated analog of sodium benzoate-d5.

Benzoic acid-d5: The deuterated form of benzoic acid.

Benzyl alcohol-d7: A deuterated form of benzyl alcohol.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in tracer studies and mass spectrometry. The presence of deuterium atoms allows for the differentiation of this compound from its non-deuterated counterparts in analytical applications .

Biologische Aktivität

Sodium benzoate-d5 is a deuterated form of sodium benzoate, a widely used food preservative and pharmaceutical agent. This article explores its biological activity, including metabolic pathways, therapeutic applications, and potential adverse effects, drawing from diverse research studies and case reports.

Metabolism and Pharmacokinetics

This compound is metabolized in the liver and kidneys through a two-step process, leading to the formation of hippurate. This occurs in the mitochondrial matrix where sodium benzoate is converted to benzoyl-CoA before being conjugated with glycine to produce hippurate, which is then excreted via the urinary system . The pharmacokinetics of this compound are similar to its non-deuterated counterpart, with rapid absorption and metabolism observed post-ingestion. Studies indicate that peak levels of benzoate and hippurate occur approximately 30 minutes after administration, followed by a significant reduction within two hours .

Biological Effects

Oxidative Stress and Inflammation

Research has shown that sodium benzoate can induce oxidative stress, characterized by decreased levels of glutathione (GSH) and increased malondialdehyde (MDA) levels in animal models . A study involving male rats demonstrated that higher doses of sodium benzoate led to increased oxidative damage and inflammation, as indicated by elevated pro-inflammatory cytokines such as TNF-α and IL-6 .

Cognitive and Psychological Effects

Sodium benzoate has been investigated for its potential therapeutic effects on cognitive disorders. A randomized controlled trial indicated that sodium benzoate could improve cognitive function in patients with mild cognitive impairment (MCI) and early-phase Alzheimer's disease . Additionally, it has shown promise as an adjunct therapy in schizophrenia treatment, providing symptom relief when combined with standard medications like clozapine .

Effects on Mood Disorders

Clinical observations suggest that sodium benzoate may alleviate symptoms of major depression. In one case study, a patient experienced a 64% improvement in depressive symptoms after receiving 500 mg daily for six weeks . The compound’s influence on neurotransmitter pathways may contribute to these effects.

Case Studies

Several case studies highlight the diverse applications of sodium benzoate:

- Hyperammonemia Treatment : Sodium benzoate is utilized in managing hyperammonemia, particularly in patients with urea cycle disorders. It facilitates nitrogen excretion through alternative pathways .

- Multiple Sclerosis : Animal studies suggest that sodium benzoate may slow the progression of multiple sclerosis by stimulating myelin production .

- Maple Syrup Urine Disease : A toddler with this genetic disorder showed improved symptoms during a crisis phase when treated with intravenous sodium benzoate .

Adverse Effects

Despite its therapeutic potential, sodium benzoate can cause side effects such as nausea, vomiting, abdominal pain, and allergic reactions like urticaria . Long-term exposure may also lead to depletion of carnitine, an amino acid critical for energy production .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Metabolism | Rapid conversion to hippurate; peak levels at 30 minutes post-ingestion |

| Oxidative Stress | Induces oxidative stress; decreases GSH; increases inflammatory markers |

| Cognitive Effects | Improves cognitive function in MCI; adjunct therapy in schizophrenia |

| Mood Disorders | Significant symptom relief in major depression cases |

| Hyperammonemia | Effective treatment for urea cycle disorders; enhances nitrogen excretion |

| Side Effects | Possible nausea, vomiting; risk of carnitine depletion |

Eigenschaften

IUPAC Name |

sodium;2,3,4,5,6-pentadeuteriobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1/i1D,2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMKPNITSTVMEF-GWVWGMRQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)[O-])[2H])[2H].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635460 | |

| Record name | Sodium (~2~H_5_)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62790-26-5 | |

| Record name | Sodium (~2~H_5_)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium benzoate-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.